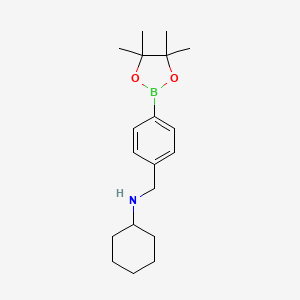

4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester

CAS No.: 2096339-32-9

Cat. No.: VC2859879

Molecular Formula: C19H30BNO2

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096339-32-9 |

|---|---|

| Molecular Formula | C19H30BNO2 |

| Molecular Weight | 315.3 g/mol |

| IUPAC Name | N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |

| Standard InChI | InChI=1S/C19H30BNO2/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)14-21-17-8-6-5-7-9-17/h10-13,17,21H,5-9,14H2,1-4H3 |

| Standard InChI Key | QAJAUSMIWXSUEL-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3CCCCC3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3CCCCC3 |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester is a complex organic compound characterized by its distinct molecular structure. It belongs to the class of boronic acid derivatives, specifically configured as a pinacol ester. The compound is formally identified by the CAS registry number 2096339-32-9 and has a molecular formula of C19H30BNO2 . With a molecular weight of approximately 315.3 g/mol, this compound represents an important member of the boronic acid family with specialized functionality .

Physicochemical Properties

General Properties

4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester exhibits specific physicochemical properties that make it valuable for various applications. The compound exists as a stable solid at ambient temperature and pressure. Its molecular structure confers specific properties related to solubility, stability, and reactivity that are characteristic of boronic acid pinacol esters.

Table 1: Key Physicochemical Properties of 4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester

Structural Insights from Spectroscopic and Crystallographic Data

While specific spectroscopic data for 4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester is limited in the provided search results, general structural characteristics of boronic acid derivatives offer insights. In typical boronic acid pinacol esters, the B-O bond lengths in the dioxaborolane unit are in the range of 1.31-1.35 Å, with the unit being nearly planar . The B-C bond in arylboronic acid derivatives typically shows evidence of weak π-bonding between the boron and the aromatic system, which influences the electronic properties and reactivity of these compounds .

The tricoordinate boron atom in this class of compounds typically adopts a trigonal planar geometry, with the vacant p-orbital of boron positioned perpendicular to this plane. This orbital arrangement is critical to the compound's Lewis acidity and its ability to participate in various chemical transformations .

Synthesis and Applications

Synthetic Methods

Current Research Status and Future Directions

Research Landscape

Current research involving 4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester appears primarily focused on its applications in synthetic organic chemistry, particularly in cross-coupling reactions. The compound's utility in Suzuki-Miyaura coupling reactions makes it a valuable tool for researchers working on the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials science applications.

The potential biological applications of this compound represent an emerging area of interest. As research into boronic acid derivatives continues to expand, new applications for 4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester may be discovered, particularly in fields such as medicinal chemistry and chemical biology.

Future Research Opportunities

Several promising avenues for future research involving 4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester can be identified:

-

Development of novel synthetic methodologies utilizing this compound for the construction of complex molecular architectures.

-

Exploration of potential biological activities, particularly related to enzyme inhibition or modulation of cellular signaling pathways.

-

Investigation of applications in materials science, such as sensor development or polymer modification.

-

Further elaboration of the compound's structure to create analogues with enhanced properties or specialized functions.

These research directions could expand our understanding of this compound's capabilities and open new possibilities for its application in various scientific disciplines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume